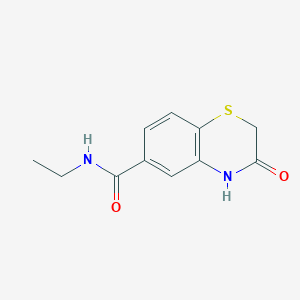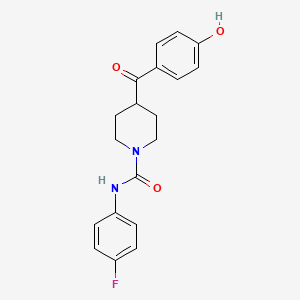![molecular formula C17H12N2O2S B7462126 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMB, and it has been extensively studied for its pharmacological and physiological effects.
作用机制
The mechanism of action of 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole has several biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various types of cancer cells. Additionally, the compound has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of using 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
未来方向
There are several future directions for the research of 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole. One potential area of research is in the development of new drug candidates for the treatment of cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects. Finally, the synthesis method of 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole can be further optimized to reduce costs and increase yields, making it more accessible for research purposes.
Conclusion:
In conclusion, 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole is a chemical compound that has shown promising results in various fields of science. The compound has potential applications in medicinal chemistry, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new drug candidates and a better understanding of the compound's potential.
合成方法
The synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-amino-4-phenyl-1,3-oxazole in the presence of a catalyst to form the final product. This method has been optimized to produce high yields of the compound with good purity.
科学研究应用
2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of medicinal chemistry, where the compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
2-[(3-phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-2-6-12(7-3-1)15-10-13(21-19-15)11-22-17-18-14-8-4-5-9-16(14)20-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIDRQZOYQTGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
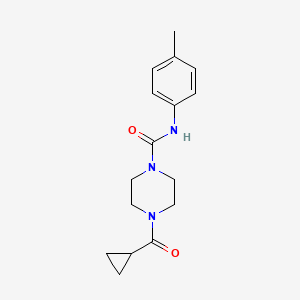
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
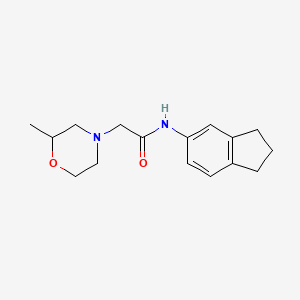
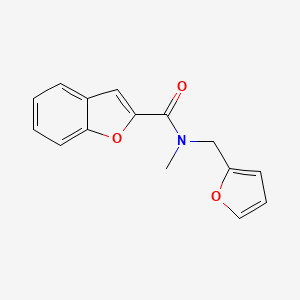

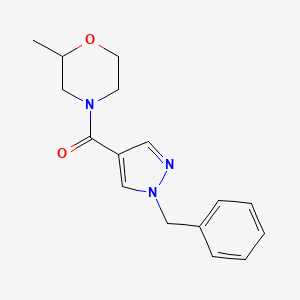
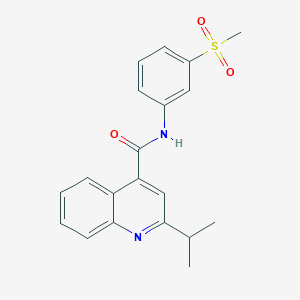
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
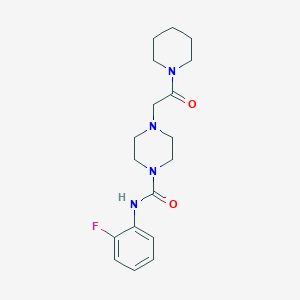
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
